molecular formula C27H45NO3 B14152860 Cholest-5-en-3-yl nitrate CAS No. 3255-05-8

Cholest-5-en-3-yl nitrate

Cat. No.: B14152860
CAS No.: 3255-05-8
M. Wt: 431.7 g/mol
InChI Key: YYFZLFRYFOLELG-UHFFFAOYSA-N
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Description

Cholest-5-en-3-yl nitrate is a sterol derivative comprising a cholesterol backbone (cholest-5-ene) modified with a nitrate ester group at the 3-position. Such modifications could influence applications in pharmaceuticals, cosmetics, or industrial chemistry, though direct data on this compound remains speculative without explicit references.

Properties

CAS No.

3255-05-8

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nitrate

InChI

InChI=1S/C27H45NO3/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-28(29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3

InChI Key

YYFZLFRYFOLELG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[N+](=O)[O-])C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3-yl nitrate typically involves the nitration of cholesterol. One common method is the reaction of cholesterol with nitric acid in the presence of acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitrate ester .

Industrial Production Methods

The process would likely include steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl nitrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .

Scientific Research Applications

Cholest-5-en-3-yl nitrate has several scientific research applications:

Mechanism of Action

The mechanism by which cholest-5-en-3-yl nitrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrate group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cholesterol metabolism and exhibit anti-inflammatory effects .

Comparison with Similar Compounds

Functional Group and Chemical Properties

The 3-position of the cholest-5-ene backbone is a common site for functionalization. Key analogs and their properties are summarized below:

Compound Name Functional Group CAS No. Function (Per Evidence) Key Properties (Inferred)
Cholest-5-en-3-yl stearate Stearate ester 35602-69-8 Emollient/emulsifying agent Lipophilic, stable, slow extraction
Cholest-5-en-3-yl oleyl carbonate Oleyl carbonate 17110-51-9 Additive Moderate polarity, film-forming
Cholest-5-en-3-yl dichlorobenzoate Dichlorobenzoate ester 32832-01-2 Additive Enhanced stability, hydrophobic
Cholest-5-en-3-yl nitrate Nitrate ester Not listed Hypothetical: Reactant/additive Polar, potentially reactive

Key Observations :

  • Polarity and Solubility: The nitrate group is more polar than esters or carbonates, which could enhance solubility in polar solvents like di-isopropyl ether or butanol. This aligns with lipid extraction methods described in , where polar lipids (e.g., unesterified fatty acids) are extracted faster than nonpolar analogs .
  • Reactivity: Nitrate esters are generally more reactive than esters or carbonates due to the labile O–NO₂ bond. For example, urea nitrate (a structurally distinct compound) is known for explosive decomposition . While this compound is unlikely to share this hazard, its stability in formulations (e.g., cosmetics) may require careful evaluation.
  • Functional Roles : Esters like stearate and carbonate derivatives function as emollients or viscosity modifiers in cosmetics due to their lipophilic nature . The nitrate variant might instead act as a delivery vehicle for nitric oxide (a bioactive molecule) in pharmaceuticals, though this remains speculative.

Extraction and Stability

highlights that lipid extraction efficiency depends on functional groups. Triglycerides and cholesterol esters are extracted more slowly than unesterified fatty acids . This compound, with its polar nitrate group, may exhibit intermediate extraction rates compared to cholesterol esters (e.g., stearate) and more polar lipids like phospholipids.

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